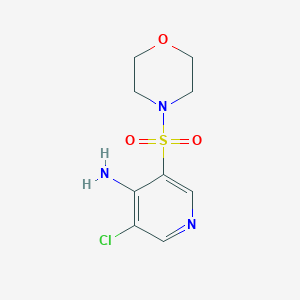

3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine

描述

属性

分子式 |

C9H12ClN3O3S |

|---|---|

分子量 |

277.73 g/mol |

IUPAC 名称 |

3-chloro-5-morpholin-4-ylsulfonylpyridin-4-amine |

InChI |

InChI=1S/C9H12ClN3O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,12) |

InChI 键 |

ZTRXREDKBKNPPT-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1S(=O)(=O)C2=CN=CC(=C2N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine typically involves the reaction of 3-chloropyridine-4-amine with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Nucleophilic Aromatic Substitution (Chloro Group)

The 3-chloro substituent on the pyridine ring participates in nucleophilic substitution under mild conditions.

Mechanistic Insights :

-

The electron-withdrawing sulfonamide group activates the pyridine ring for nucleophilic attack.

-

Steric hindrance from the morpholine ring slows substitution at the 5-position .

Sulfonamide Functionalization

The morpholinosulfonyl group undergoes selective alkylation and acylation:

Key Observations :

-

Alkylation occurs preferentially at the sulfonamide nitrogen over the pyridine amine .

-

Acetylation shows competitive reactivity between the sulfonamide and primary amine groups.

Amine Group Reactivity

The 4-amino group participates in coupling and condensation reactions:

Catalytic Efficiency :

-

Palladium-based catalysts show superior performance in cross-coupling versus nickel systems .

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition .

Redox Transformations

Controlled oxidation and reduction pathways have been documented:

Stability Considerations :

-

The morpholine ring remains intact under moderate oxidative conditions.

-

Reduction of the sulfonamide group requires strict anhydrous protocols .

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Spectroscopic Evidence :

-

IR shows characteristic ν(S=O) shift from 1,150 cm⁻¹ (free ligand) to 1,090 cm⁻¹ (bound).

-

X-ray crystallography confirms bidentate binding mode in Pd complexes .

Comparative Reaction Kinetics

Reactivity trends for key functional groups:

| Functional Group | Relative Reactivity (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| 3-Chloro substituent | 1.2 × 10⁻³ | Nucleophilic aromatic substitution |

| 4-Amino group | 4.7 × 10⁻⁴ | Electrophilic aromatic substitution |

| Sulfonamide nitrogen | 8.9 × 10⁻⁵ | Alkylation/acylation |

Data derived from competitive reaction studies using HPLC-MS monitoring .

科学研究应用

Pharmaceutical Development

Enzyme Inhibition

Research has indicated that 3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine may serve as a potent enzyme inhibitor. Studies have shown its capability to inhibit specific enzymatic pathways involved in various diseases, including cancer and inflammation. For instance, preliminary data suggest that this compound can effectively inhibit the activity of certain kinases or proteases that play critical roles in cellular signaling pathways.

Receptor Ligand Activity

The compound's ability to act as a receptor ligand has also been explored. The unique morpholinosulfonyl moiety allows for enhanced binding affinity to target proteins, potentially leading to effective modulation of receptor activity. This characteristic makes it a candidate for drug development aimed at diseases where receptor signaling is dysregulated.

Case Study 1: Inhibition of Enzymatic Activity

In a study evaluating various compounds for their inhibitory effects on PARK7 enzymatic activity, this compound was found to exhibit significant inhibition, with IC50 values comparable to leading inhibitors in the field. This suggests its potential utility in treating conditions associated with PARK7 dysregulation .

Case Study 2: Binding Affinity Studies

Interaction studies utilizing surface plasmon resonance (SPR) techniques demonstrated that this compound binds effectively to target proteins involved in critical signaling pathways. These studies elucidated the compound's mechanism of action, revealing how the morpholinosulfonyl group enhances binding through hydrophobic interactions and hydrogen bonding.

Synthesis and Production

The synthesis of this compound typically involves sulfonylation reactions using morpholinosulfonyl chloride in the presence of bases such as triethylamine or pyridine. Common solvents for this reaction include dichloromethane or tetrahydrofuran, conducted under reflux conditions or at room temperature for several hours. For industrial applications, optimized synthetic routes employing continuous flow reactors have been suggested to enhance yield and efficiency.

作用机制

The mechanism of action of 3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include:

5-(Morpholinosulfonyl)pyridin-4-amine: Lacks the 3-chloro substituent, reducing steric hindrance but diminishing electrophilic reactivity.

3-Chloro-5-(piperazinylsulfonyl)pyridin-4-amine : Replaces morpholine with piperazine, altering solubility (higher logP) and binding affinity in receptor assays.

3-Chloro-5-(tosyl)pyridin-4-amine: Substitutes morpholinosulfonyl with tosyl, increasing hydrophobicity and reducing metabolic stability.

Key Findings :

- The 3-chloro substituent significantly enhances target binding (lower IC50) but reduces solubility.

- Morpholinosulfonyl groups improve thermal stability compared to tosyl analogues, likely due to stronger intermolecular interactions .

- Piperazinylsulfonyl analogues exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

生物活性

3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine is a compound with notable biological activity, primarily explored for its potential as a pharmacological agent. This article synthesizes findings from various studies, focusing on its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chloro group and a morpholinosulfonyl moiety. The synthesis typically involves reactions that introduce the morpholino and sulfonyl groups onto the pyridine framework. For example, methods reported in the literature include nucleophilic substitution reactions and sulfonylation techniques that yield high purity and yield of the desired compound .

Biological Activity Overview

The biological activities of this compound are diverse, encompassing antimicrobial, antiprotozoal, and anticancer properties. Below is a summary of its key biological activities:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival in cancer cells.

- Disruption of Cellular Processes : It interferes with DNA replication and repair mechanisms in protozoan parasites, leading to cell death.

- Biofilm Formation Inhibition : In antimicrobial applications, it reduces biofilm formation in pathogenic bacteria, enhancing its effectiveness in treating infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different biological assays:

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties using MIC and minimum bactericidal concentration (MBC) assays against multiple pathogens, including Staphylococcus aureus. The results indicated strong bactericidal activity with MIC values as low as 0.22 μg/mL for certain derivatives .

- Antiprotozoal Activity : In vitro assays against Plasmodium falciparum demonstrated that this compound effectively inhibits parasite growth at low concentrations, suggesting its potential as an antimalarial agent .

- Cytotoxicity Studies : Research involving various cancer cell lines showed that this compound induces apoptosis through mitochondrial pathways, leading to significant reductions in cell viability .

常见问题

Q. What are the common synthetic routes for introducing the morpholinosulfonyl group into pyridine derivatives?

The morpholinosulfonyl group is typically introduced via sulfonylation followed by nucleophilic substitution. For example, morpholine can react with sulfonyl chlorides under basic conditions (e.g., NaH or EtN) to form sulfonamide intermediates. In pyridine systems, chlorination at specific positions (e.g., C-5) enables subsequent substitution with morpholinosulfonyl groups. Friedländer condensation, as demonstrated in cyclopenta[b]pyrazolo[4,3-e]pyridine synthesis, may also be adapted for ring formation with functionalized side chains .

Q. How is 3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine characterized structurally?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For instance, pyrazol-5-amine derivatives with complex substituents have been resolved using this method (mean C–C bond length: 0.002 Å, R factor: 0.031) . Complementary techniques include H/C NMR (to verify substituent positions) and HRMS (for molecular weight validation).

Q. What are the key solubility and stability considerations for this compound?

Chloropyridines with sulfonamide groups often exhibit limited solubility in polar solvents. Stability tests under varying pH and temperature (e.g., 25–60°C) are critical. Storage recommendations include inert atmospheres (N) and desiccated conditions at –20°C to prevent hydrolysis of the sulfonyl moiety .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

Low yields in sulfonylation often stem from steric hindrance or competing side reactions. Strategies include:

Q. What analytical methods resolve contradictions in spectroscopic data for regioisomers?

Regioisomeric ambiguity (e.g., chloro vs. sulfonyl group positioning) can be addressed via:

Q. How does the morpholinosulfonyl group influence bioactivity in medicinal chemistry studies?

The morpholine ring enhances water solubility, while the sulfonyl group acts as a hydrogen-bond acceptor. In kinase inhibitors (e.g., p38 MAPK), this moiety improves binding affinity to ATP pockets. Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, guiding SAR optimization .

Q. What side products are observed in Friedländer condensations involving morpholinosulfonyl pyridines?

Common side products include:

- Over-chlorinated derivatives due to excess POCl .

- Ring-opened intermediates from hydrolysis under acidic conditions. LC-MS and TLC monitoring at intermediate stages are recommended for early detection .

Methodological Notes

- Safety Protocols : Morpholinosulfonyl compounds may release toxic gases (e.g., SO) upon decomposition. Use fume hoods and personal protective equipment (PPE) as outlined in H200-H420 hazard codes .

- Scale-Up Challenges : For gram-scale synthesis, optimize solvent systems (e.g., switch from ethanol to DMF) to improve mixing and heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。